1-(2-Propoxyethyl)piperazine

説明

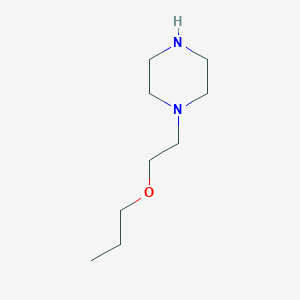

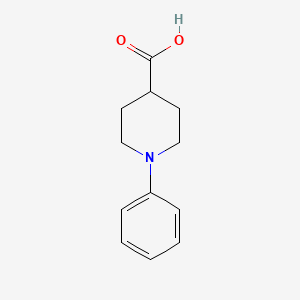

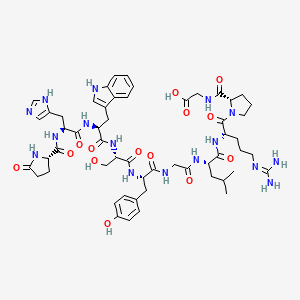

1-(2-Propoxyethyl)piperazine is an organic compound with the molecular formula C9H20N2O . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms .

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 1-(2-Propoxyethyl)piperazine consists of a six-membered ring with two nitrogen atoms. The average mass is 172.268 Da and the monoisotopic mass is 172.157562 Da .Chemical Reactions Analysis

Piperazine derivatives can participate in a variety of chemical reactions. They can act as a base, forming salts when reacted with acids. They can also react with organic halides to form substituted piperazines, which are crucial building blocks in the pharmaceutical industry .Physical And Chemical Properties Analysis

Piperazine typically appears as a clear, colorless liquid, or white crystalline solid. It is hygroscopic, which means it readily absorbs water from the environment. It has a slightly bitter taste and a faint, amine-like odor. The molecular weight is 86.14 g/mol, the boiling point is 146°C, and the melting point is 106°C .科学的研究の応用

Therapeutic and Diagnostic Applications in Oncology

1-(2-Propoxyethyl)piperazine derivatives have been explored for their therapeutic and diagnostic potential in oncology. For example, analogues of σ receptor ligand PB28, which incorporate 1-(2-Propoxyethyl)piperazine structures, have been designed to possess reduced lipophilicity for potential use as positron emission tomography (PET) radiotracers. These compounds exhibit significant σ2 selectivity and moderate activity at the P-gp efflux pump, suggesting their utility in tumor imaging and possibly in the treatment of cancer due to their ability to enter tumor cells efficiently (Abate et al., 2011).

Enhancing CO2 Absorption in Environmental Applications

Piperazine derivatives, including 1-(2-Propoxyethyl)piperazine, have been studied for their role in enhancing CO2 absorption in aqueous solutions. Research indicates that piperazine can significantly improve the absorption capacity and rate of CO2 in solutions like diethylaminoethanol (DEAE) and dimethylamino-2-propanol (DMA2P), highlighting its potential application in carbon capture technologies. This demonstrates the environmental implications of such compounds in reducing greenhouse gas emissions (Zhang et al., 2020).

Antiviral and Antipsychotic Drug Development

1-(2-Propoxyethyl)piperazine derivatives have been utilized in the synthesis of compounds with antiviral and antipsychotic properties. For instance, bis(heteroaryl)piperazines (BHAPs) have been identified as a new class of non-nucleoside HIV-1 reverse transcriptase inhibitors, offering a promising avenue for the development of antiviral therapies. Similarly, derivatives have been identified for their potential as atypical antipsychotics, indicating the versatility of 1-(2-Propoxyethyl)piperazine in the development of novel therapeutic agents (Romero et al., 1994); (Bolós et al., 1996).

Exploration of Piperazine Derivatives in Therapeutic Tools

The exploration of piperazine derivatives, including those related to 1-(2-Propoxyethyl)piperazine, in medicinal chemistry, highlights their significance as central pharmacological agents. These compounds have been investigated for their roles in activating the monoamine pathway, offering therapeutic applications as antipsychotics, antidepressants, and anxiolytics. The structural versatility of piperazine derivatives enables the design of compounds targeting specific central nervous system (CNS) pathways, thereby contributing to the development of novel CNS therapeutics (Brito et al., 2018).

Safety And Hazards

Piperazine can cause skin irritation and serious eye damage. It may also cause respiratory irritation. It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be worn. It should be used only outdoors or in a well-ventilated area .

将来の方向性

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity. They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions. Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .

特性

IUPAC Name |

1-(2-propoxyethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-2-8-12-9-7-11-5-3-10-4-6-11/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APOQIEHTCZYMIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375179 | |

| Record name | 1-(2-propoxyethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Propoxyethyl)piperazine | |

CAS RN |

741667-07-2 | |

| Record name | 1-(2-propoxyethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 741667-07-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide](/img/structure/B1587284.png)